

# Brachynoside Heptaacetate: A Technical Overview for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Brachynoside heptaacetate*

Cat. No.: B12429547

[Get Quote](#)

For researchers, scientists, and drug development professionals, this document provides a concise technical guide on **Brachynoside heptaacetate**, focusing on its chemical identity and potential biological activities based on related compounds.

## Chemical Identity of Brachynoside Heptaacetate

**Brachynoside heptaacetate** is the acetylated derivative of Brachynoside, a phenylethanoid glycoside. The acetylation process enhances its lipophilicity, which may influence its biological activity and pharmacokinetic properties.

| Chemical Identifier | Value                   | Source                                                                          |
|---------------------|-------------------------|---------------------------------------------------------------------------------|
| CAS Number          | 144765-80-0             | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula   | C45H54O22               | <a href="#">[2]</a> <a href="#">[5]</a>                                         |
| Molecular Weight    | 946.91 g/mol            | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>                     |
| Synonyms            | Brachyside heptaacetate | <a href="#">[2]</a> <a href="#">[5]</a>                                         |

## Potential Biological Activities and Therapeutic Interest

While specific experimental studies on the biological activities of **Brachynoside heptaacetate** are not extensively documented in publicly available literature, the parent compound,

Brachynoside, belongs to the phenylethanoid glycoside class of natural products. This class is known for a range of pharmacological effects, suggesting potential areas of investigation for **Brachynoside heptaacetate**.

Phenylethanoid glycosides have demonstrated notable anti-inflammatory and antioxidant properties. These activities are often attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in the inflammatory response.

## Experimental Protocols for Evaluation

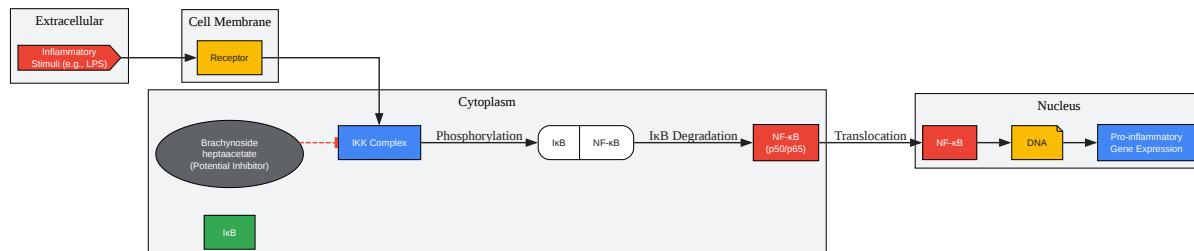
For researchers interested in investigating the biological activities of **Brachynoside heptaacetate**, the following standard in vitro assays, commonly used for phenylethanoid glycosides, are recommended.

### In Vitro Anti-inflammatory Activity Assays

- Inhibition of Nitric Oxide (NO) Production:
  - Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells are a standard model.
  - Methodology: Cells are pre-treated with varying concentrations of **Brachynoside heptaacetate** for a specified time (e.g., 1-2 hours) before stimulation with LPS (e.g., 1  $\mu$ g/mL) for 24 hours. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration indicates inhibition of NO production.
  - Data Analysis: The IC<sub>50</sub> value (the concentration required to inhibit 50% of NO production) is calculated.
- Inhibition of Protein Denaturation:
  - Methodology: This assay uses bovine serum albumin (BSA) as the protein source. The reaction mixture consists of the test compound at various concentrations and a solution of BSA. The mixture is heated to induce denaturation and then cooled. The turbidity of the solution is measured spectrophotometrically at a specific wavelength (e.g., 660 nm). A decrease in turbidity indicates inhibition of denaturation.

- Data Analysis: The percentage inhibition of denaturation is calculated relative to a control without the test compound.

## In Vitro Antioxidant Activity Assays

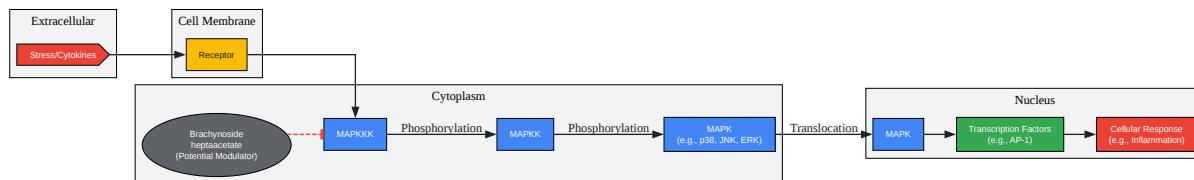

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
  - Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from violet to yellow.
  - Methodology: A solution of **Brachynoside heptaacetate** at various concentrations is mixed with a methanolic solution of DPPH. The mixture is incubated in the dark for a period (e.g., 30 minutes), and the absorbance is measured at a specific wavelength (typically around 517 nm).
  - Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

## Potential Signaling Pathways

Phenylethanoid glycosides are known to interact with several key intracellular signaling pathways to exert their anti-inflammatory and antioxidant effects. The following pathways are plausible targets for **Brachynoside heptaacetate** and warrant investigation.

### NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Phenylethanoid glycosides have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.




[Click to download full resolution via product page](#)

Caption: Potential inhibition of the NF-κB signaling pathway by **Brachynoside heptaacetate**.

## MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Some natural products are known to modulate MAPK signaling.



[Click to download full resolution via product page](#)

Caption: Potential modulation of the MAPK signaling pathway by **Brachynoside heptaacetate**.

## Conclusion

**Brachynoside heptaacetate** presents an interesting candidate for further pharmacological investigation, particularly in the areas of inflammation and oxidative stress. The information provided in this guide serves as a foundational resource for researchers to design and conduct studies to elucidate its specific biological activities and mechanisms of action. The provided experimental protocols and potential signaling pathways offer a roadmap for future research endeavors in the development of novel therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Phenylethanoid Glycosides From *Callicarpa kwangtungensis* Chun Attenuate TNF- $\alpha$ -Induced Cell Damage by Inhibiting NF- $\kappa$ B Pathway and Enhancing Nrf2 Pathway in A549

Cells - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 3. [selleckchem.com](https://selleckchem.com) [[selleckchem.com](https://selleckchem.com)]
- 4. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 5. Phenylethanoid Glycosides From *Callicarpa kwangtungensis* Chun Attenuate TNF- $\alpha$ -Induced Cell Damage by Inhibiting NF- $\kappa$ B Pathway and Enhancing Nrf2 Pathway in A549 Cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Brachynoside Heptaacetate: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12429547#brachynoside-heptaacetate-cas-number-and-chemical-identifiers>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)